N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical applications. Its chemical formula is and it has a molecular weight of 428.5 g/mol. This compound is categorized as a thioacetamide derivative, which often plays a role in medicinal chemistry due to the presence of sulfur and nitrogen functionalities that can interact with biological targets.
The synthesis of N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide involves several steps that typically include:
Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process.
The molecular structure of N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can be represented using various structural notations:
O=C(CSc1nc(=O)n(Cc2ccncc2)c2c1CCC2)Nc1ccc(F)cc1FThis notation provides a compact representation of the compound's structure that can be interpreted by cheminformatics software.
The presence of fluorine atoms in the structure suggests enhanced biological activity due to increased lipophilicity and metabolic stability.
N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide may participate in various chemical reactions:
Technical details such as reaction conditions (temperature, solvents), catalysts used, and yields are essential for understanding these transformations.
The mechanism of action for N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide likely involves interactions with specific biological targets such as enzymes or receptors.
Data regarding binding affinities and inhibition constants would provide deeper insights into its pharmacodynamics.
The physical and chemical properties of N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide include:
These properties are crucial for understanding solubility and stability under various conditions but need experimental data for precise values.
N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has potential applications in:
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4